2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C21H18Cl2N6O2. This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of 2-chlorobenzaldehyde with a hydrazone derivative. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of metal salts, such as iron (III) chloride, as catalysts to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The aldehyde group in 2-chlorobenzaldehyde can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom in the benzaldehyde ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium sulfite for oxidation and hydrogen gas for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 2-Chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone include:
2-Chlorobenzaldehyde: A simpler compound with similar chemical properties but fewer functional groups.
Benzaldehyde: Lacks the chlorine atom and has different reactivity.
Hydrazone derivatives: Compounds with similar hydrazone functional groups but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H18Cl2N6O2 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18Cl2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-8-4-6-10-16(14)23)20(25-18)26-24-11-13-7-3-5-9-15(13)22/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+ |
InChI Key |
JTVOZDQLMOLIFT-BHGWPJFGSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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